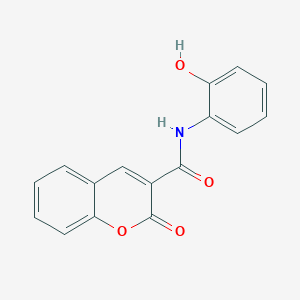

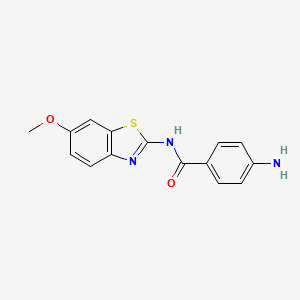

N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

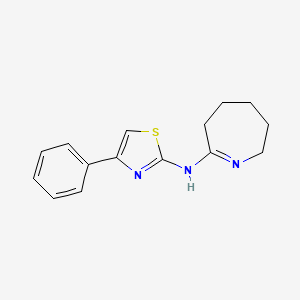

N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、様々な科学分野で多様な用途を持つ複雑な有機化合物です。この化合物は、クロメン環とカルボキサミド基が縮合し、ヒドロキシフェニル置換基が結合したユニークな構造を特徴としています。

合成方法

合成経路と反応条件

N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、通常、適切な触媒の存在下で、2-ヒドロキシベンズアルデヒドと3-アセチルクマリンを縮合させることにより行われます。反応は、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られた中間体は、アミド形成などのさらなる反応にかけられ、最終生成物が得られます。

工業生産方法

工業的な環境では、N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの生産は、効率的な混合と熱伝達を確保するために、連続フロー反応器の使用を含む場合があります。自動化システムの使用により、反応パラメータを正確に制御することができ、最終生成物の収率と純度が向上します。さらに、溶媒の再利用や廃棄物の最小化などのグリーンケミストリーの原則の実施は、生産プロセスの持続可能性を高めるためにしばしば考慮されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with 3-acetylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including amide formation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.

化学反応の分析

反応の種類

N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、以下のものを含む様々な化学反応を起こします。

酸化: ヒドロキシフェニル基は酸化されてキノン誘導体になることがあります。

還元: クロメン環のカルボニル基は、対応するアルコールに還元される可能性があります。

置換: アミド基は求核置換反応に関与することができ、様々な誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して置換反応を実現することができます。

生成される主な生成物

科学的研究の応用

N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、以下のような分野での応用について広く研究されてきました。

化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 酵素阻害剤としての可能性と生化学的経路における役割について調査されています。

医学: 抗炎症作用、抗酸化作用、抗がん作用について研究されています。

工業: ポリマーやナノマテリアルなど、先端材料の開発に利用されています。

作用機序

N-(2-ヒドロキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的と水素結合やπ-π相互作用を形成する能力があり、生物学的活性を発揮します。 例えば、その抗がん作用は、アポトーシス誘導タンパク質とアポトーシス抑制タンパク質の発現を調節することにより、癌細胞でアポトーシスを誘導する能力に起因すると考えられています .

類似の化合物との比較

類似の化合物

N-(2-ヒドロキシフェニル)アセトアミド: 鎮痛作用と解熱作用で知られています。

N-(5-クロロ-2-ヒドロキシフェニル)アセトアミド: 抗菌作用について研究されています。

N-(2-ヒドロキシ-5-ニトロフェニル)アセトアミド: 植物毒性について調査されています。

独自性

この化合物は、多様な化学反応を起こす能力と、生物学的に重要な活性があるため、研究や産業の様々な分野で貴重な化合物となっています .

類似化合物との比較

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(5-chloro-2-hydroxyphenyl)acetamide: Studied for its antimicrobial activity.

N-(2-hydroxy-5-nitrophenyl)acetamide: Investigated for its phytotoxic effects.

Uniqueness

Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various fields of research and industry .

特性

CAS番号 |

1846-95-3 |

|---|---|

分子式 |

C16H11NO4 |

分子量 |

281.26 g/mol |

IUPAC名 |

N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |

InChIキー |

UPWPHWFRPQECSN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)

![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)

![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)

![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)

![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)

![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)